D-Ribose-2-13C - 83379-40-2

D-Ribose-2-13C

Catalog Number: EVT-353966
CAS Number: 83379-40-2
Molecular Formula: C5H10O5
Molecular Weight: 151.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-Ribose-2-13C can be sourced from both natural and synthetic routes. It is classified as a carbohydrate, specifically an aldopentose, due to its five carbon atoms and aldehyde functional group. The carbon-13 labeling introduces unique properties that facilitate its use in advanced analytical techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Ribose-2-13C often employs chemo-enzymatic methods, which combine chemical synthesis with enzymatic reactions to introduce the carbon-13 label at specific positions on the ribose molecule. One common approach involves:

  1. Fermentation: Utilizing genetically modified microorganisms fed with carbon-13 labeled substrates, such as glucose. This method allows for the natural incorporation of the isotope into the ribose structure during metabolism.
  2. Chemical Synthesis: Direct chemical methods can also be employed to introduce the carbon-13 label through selective reactions, although these methods may yield lower purity compared to enzymatic approaches .

The combination of these methods can yield multiple isotopomers of D-Ribose, enhancing its utility in various applications .

Molecular Structure Analysis

NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial data for analyzing the structure of D-Ribose-2-13C. For example, typical chemical shifts observed in carbon-13 NMR include:

  • δ 144.42 (C1)
  • δ 85.90 (C2)
  • δ 73.29 (C3)
  • δ 72.78 (C4)
  • δ 65.98 (C5) .

These shifts are indicative of the electronic environment surrounding each carbon atom in the ribose molecule.

Chemical Reactions Analysis

Reactions and Technical Details

D-Ribose-2-13C participates in various chemical reactions, including:

  1. Oxidation: Using agents such as potassium permanganate or hydrogen peroxide to convert ribose into ribonic acid.
  2. Reduction: Employing reducing agents like sodium borohydride to produce ribitol.
  3. Substitution Reactions: Hydroxyl groups can be substituted with various nucleophiles under acidic or basic conditions .

These reactions are essential for studying metabolic pathways involving ribose and its derivatives.

Mechanism of Action

Process and Data

D-Ribose serves as a precursor for adenosine triphosphate (ATP) synthesis, which is vital for energy metabolism in cells. The mechanism involves several biochemical pathways where ribose is phosphorylated to form ATP through:

  1. Glycolysis: Ribose enters pathways leading to ATP production.
  2. Pentose Phosphate Pathway: Ribose is utilized in nucleotide biosynthesis.

The incorporation of carbon-13 allows researchers to trace these pathways effectively, providing insights into metabolic dynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-Ribose-2-13C exhibits similar physical properties to its non-labeled counterpart, including:

  • Appearance: White crystalline solid.
  • Solubility: Highly soluble in water.

In terms of chemical properties, it retains the reactivity characteristics of D-ribose, allowing it to participate in typical carbohydrate reactions such as oxidation and reduction.

Relevant Data or Analyses

The stability of D-Ribose-2-13C under standard laboratory conditions makes it suitable for long-term studies without significant degradation .

Applications

Scientific Uses

D-Ribose-2-13C has numerous applications across different scientific fields:

  1. Nuclear Magnetic Resonance Spectroscopy: Used extensively for studying molecular structures and dynamics due to its stable isotope labeling.
  2. Metabolic Research: Enables tracing of metabolic pathways involving ribose, particularly in studies related to energy metabolism and nucleotide synthesis.
  3. Clinical Research: Investigated for potential therapeutic effects in conditions like congestive heart failure and diabetes by examining how ribose supplementation affects cellular energy levels .
Introduction to Isotopically Labeled D-Ribose

Significance of ¹³C Isotopic Labeling in Carbohydrate Research

Isotopic labeling with ¹³C has revolutionized the study of carbohydrate metabolism and structure. Unlike radioactive isotopes, ¹³C is stable and non-hazardous, making it ideal for in vivo and in vitro investigations. The C2 position in D-ribose is particularly significant due to its:

  • Role in ring tautomerism: The C2 carbon participates in the equilibrium between linear, furanose, and pyranose forms of ribose. Studies using FTIR spectroscopy have demonstrated that C2’s electronic environment influences enolization kinetics and carbonyl migration in reducing sugars [1].
  • Minimal metabolic scrambling: Labeling at C2 reduces signal dispersion in NMR spectra compared to terminal carbons (C1/C5), enhancing analytical precision [3].
  • Synthetic versatility: Chemoenzymatic methods enable the production of D-Ribose-2-¹³C with 99 atom % isotopic purity, allowing its use in synthesizing ¹³C-labeled nucleosides for RNA and DNA research [3].

Table 1: Advantages of C2-Specific ¹³C Labeling in D-Ribose

PropertySignificance
Metabolic StabilityReduced loss via non-enzymatic reactions compared to C1-labeled analogs
NMR SensitivityDistinct chemical shift (δ 70-75 ppm) for tracking anomeric carbon interactions
Conformational InsightProbes ring puckering in nucleic acids via J-coupling constants

Structural and Functional Relevance of D-Ribose in Biological Systems

D-Ribose is a fundamental component of biological energy transfer systems and genetic molecules. Its structural attributes include:

Conformational Dynamics

In aqueous solutions, D-ribose exists as an equilibrium of cyclic pyranose (76%) and furanose (24%) forms, with minimal open-chain representation (0.1%). The C2 position directly influences this equilibrium:

  • Pyranose dominance: α- and β-pyranose configurations prevail in both solid and solution states, as confirmed by vibrational circular dichroism (VCD) and DFT calculations. The C2 hydroxyl group stabilizes pyranose forms through intramolecular hydrogen bonding [6] [7].
  • 2-Deoxyribose contrast: Unlike D-ribose, 2-deoxy-D-ribose (the DNA sugar) exhibits measurable open-chain forms due to the absence of the C2 hydroxyl group, altering its reactivity and ring dynamics [6].

Biological Functions

  • ATP synthesis: Ribose forms the glycosidic backbone of ATP, the universal energy currency. The C2 hydroxyl anchors high-energy phosphate bonds via hydrogen bonding [7] [8].
  • Nucleotide salvage pathways: Free D-ribose regenerates ATP via phosphorylation to ribose-5-phosphate, bypassing the rate-limiting glucose-6-phosphate dehydrogenase step in the pentose phosphate pathway (PPP) [4] [5].

Table 2: Conformational Distribution of D-Ribose in Aqueous Solution

FormAbundance (%)Key Stabilizing Factor
β-D-Ribopyranose59C1–O–C4 ring strain minimization
α-D-Ribopyranose20Anomeric effect
β-D-Ribofuranose13Reduced steric hindrance
α-D-Ribofuranose7Hydrogen bonding at C2–OH

Role of D-Ribose-2-¹³C in Metabolic Pathway Tracing and NMR Spectroscopy

Metabolic Pathway Analysis

D-Ribose-2-¹³C enables precise mapping of carbon flux through:

  • Pentose Phosphate Pathway (PPP): The label at C2 allows differentiation between oxidative and non-oxidative PPP branches. In the oxidative phase, [1,2-¹³C]glucose-derived ribose-5-phosphate exhibits M+1 labeling, while the non-oxidative phase generates M+2 isotopologues due to transketolase-mediated carbon rearrangement .
  • Nucleotide biosynthesis: Incorporation of ¹³C into the ribose moiety of ATP/ADP reveals de novo versus salvage pathway utilization. Studies in cardiomyocytes show that exogenous D-Ribose-2-¹³C rapidly replenishes ATP pools during ischemia by bypassing PPP bottlenecks [4] [5].
  • Mitochondrial dysfunction: In type 2 diabetes models, elevated D-ribose correlates with non-enzymatic glycation at lysine residues. D-Ribose-2-¹³C tracing confirmed accelerated formation of advanced glycation end products (AGEs) at C2-derived carbonyl groups [5].

NMR Spectroscopy Applications

The ¹³C nucleus at C2 enhances NMR sensitivity for:

  • Conformational studies: J-coupling constants between C2–H2 and C1–H1 report on ribose ring puckering (C3'-endo vs. C2'-endo) in oligonucleotides. Chemical shifts at C2 distinguish α/β anomers in furanose rings [3] [6].
  • Metabolic flux quantitation: ¹³C–¹H heteronuclear single quantum coherence (HSQC) tracks label incorporation into downstream metabolites like ATP, NAD+, and glycogen. In vivo NMR using D-Ribose-2-¹³C revealed altered ribose recycling in hepatic tissues during hyperglycemia [5] .

Table 3: NMR Spectral Signatures of D-Ribose-2-¹³C

ApplicationNMR TechniqueKey Parameters
Anomer Identification¹³C DEPT-135β-furanose: δ 74.2 ppm; α-furanose: δ 72.8 ppm
Ring Pucker Analysis¹H-¹³C HMBC³JC2,H3 > 5 Hz indicates C3'-endo
Metabolic Flux¹³C Dynamic Nuclear PolarizationSignal enhancement >10,000-fold for real-time tracing

Properties

CAS Number

83379-40-2

Product Name

D-Ribose-2-13C

IUPAC Name

(3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1

InChI Key

HMFHBZSHGGEWLO-VTUWIFRDSA-N

SMILES

C(C1C(C(C(O1)O)O)O)O

Synonyms

Ribose-2-13C; D-(-)-Ribose-2-13C;

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O

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